molecular formula C18H16O5 B192605 5,6,7-Trimethoxyflavone CAS No. 973-67-1

5,6,7-Trimethoxyflavone

Cat. No. B192605
CAS RN: 973-67-1
M. Wt: 312.3 g/mol
InChI Key: HJNJAUYFFFOFBW-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxyflavone is a trimethoxyflavone that is the 5,6,7-trimethyl ether derivative of baicalein . It has been isolated from the plant Callicarpa japonica and has been shown to exhibit antiviral activity . It has various pharmacological activities including antiviral, anticancer, and antibacterial .


Synthesis Analysis

A series of 5,6,7-trimethoxyflavones and their derivatives were synthesized . Their anti-proliferative activity in vitro was evaluated against a panel of four human cancer cell lines . The results showed that most of the synthetic compounds exhibited moderate to high anti-proliferative activities .


Molecular Structure Analysis

The molecular formula of 5,6,7-Trimethoxyflavone is C18H16O5 . Its molecular weight is 312.32 .


Chemical Reactions Analysis

The compound exhibited relatively high inhibitory effects on herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus . The anti-HSV-1 action was not due to the inhibition of virus adsorption, entry, and viral protein synthesis, but might involve, at least in part, a virucidal activity, which results in a suppression of viral binding to host cells at an early replication stage .


Physical And Chemical Properties Analysis

The molecular formula of 5,6,7-Trimethoxyflavone is C18H16O5 . Its molecular weight is 312.32 .

Scientific Research Applications

Antiviral Properties

5,6,7-Trimethoxyflavone (TMF), extracted from Callicarpa japonica, has been found to inhibit several viruses, including herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. The mechanism of action appears to be virucidal, impacting viral binding at an early replication stage. Additionally, TMF enhances the anti-HSV activities of acyclovir (Hayashi, K., Hayashi, T., Otsuka, H., & Takeda, Y., 1997).

Anti-Proliferative Activity

A series of TMF derivatives were synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. Many of these compounds showed moderate to high anti-proliferative effects, with compound 3c exhibiting particularly notable efficacy against Aspc-1 cells (Su, L., Li, W., Liu, K., & Wang, Q.-a., 2021).

Enhancing Cytotoxicity in Cancer Treatment

Synthesis of new flavones, including TMF, has been directed at improving cytotoxicity against human cancer cell lines. Several TMF derivatives showed enhanced cytotoxic effects compared to TMF itself, particularly against HepG2 and MCF-7 cells (Yun, B. H., Lee, Y. H., Park, K., Jung, S., & Lee, Y. S., 2016).

Anti-Inflammatory Applications

TMF derivatives, like 4'-bromo-5,6,7-trimethoxyflavone, have demonstrated potent anti-inflammatory effects by inhibiting productions of NO and PGE(2) in cells. These effects are achieved through suppression of the NF-κB signaling pathway (Kim, D. H., Yun, C., Kim, M. H., et al., 2012).

Antifungal and Antimicrobial Properties

TMF and its derivatives have shown antimicrobial activity against a range of bacteria and fungi, indicating their potential as natural antifungal and antibiotic agents (Zheng, W. F., Tan, R., Yang, L., & Liu, Z. L., 1996).

Memory Enhancement and Neuroprotection

Flavone derivatives of TMF have been studied for their neuroprotective effects and potential memory enhancement, particularly in the context of Alzheimer's disease. These derivatives can influence mitochondrial biogenesis, a critical aspect of neuronal health (Arsalandeh, F., Ahmadian, S., Foolad, F., et al., 2015).

Potential in Alzheimer's Disease Treatment

TMF derivatives have been evaluated for their potential in treating Alzheimer's disease, showing promising results in inhibiting acetylcholinesterase, preventing beta-amyloid aggregation, and crossing the blood-brain barrier (Liao, S., Deng, H., Huang, S.-B., et al., 2015).

Antitumor Activity

Flavones including TMF isolated from Artemisia argyi have exhibited antitumor activity by inhibiting enzymes like farnesyl protein transferase, which is significant in cancer proliferation (Seo, J., Kang, H.-M., Son, K., et al., 2003).

Safety And Hazards

The safety data sheet of 5,6,7-Trimethoxyflavone suggests avoiding dust formation, breathing mist, gas or vapours . It also advises avoiding contact with skin and eye, and recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5,6,7-trimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNJAUYFFFOFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331879
Record name 5,6,7-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trimethoxyflavone

CAS RN

973-67-1
Record name 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=973-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 973-67-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
K Hayashi, T Hayashi, H Otsuka… - The Journal of …, 1997 - academic.oup.com
A naturally occurring flavone, 5,6,7-trimethoxyflavone (TMF), isolated from the plant Callicarpa japonica, was subjected to antiviral assays. The compound exhibited relatively high …
Number of citations: 92 academic.oup.com
JP Kutney, HW Hanssen - Phytochemistry, 1971 - Elsevier
BIGNONIACEAE 5,5,7-TRIMETHOXYFLAVONE AND 5,6,7,8_TETRAMETHOXYFLAVONE FROM ZEYHERA TUBERCULOSA DUE TO the relative inaccessibilit Page 1 3298 PHYT~CHEMICAL …
Number of citations: 29 www.sciencedirect.com
AHE Hassan, SY Yoo, KW Lee, YM Yoon… - European journal of …, 2019 - Elsevier
Herein, we address repurposing hybrids of mosloflavone or 5,6,7-trimethoxyflavone with amide analogs of resveratrol from anticancer leads to novel potent anti-inflammatory chemical …
Number of citations: 38 www.sciencedirect.com
AHE Hassan, E Choi, YM Yoon, KW Lee… - European Journal of …, 2019 - Elsevier
Cancer still represents a major global health problem. All currently available anticancer agents have disadvantages like resistance or side effects. Therefore, introduction of novel …
Number of citations: 43 www.sciencedirect.com
HK Rim, CH Yun, JS Shin, YW Cho, DS Jang… - Food and chemical …, 2013 - Elsevier
5,6,7-Trimethoxyflavone (TMF), methylations of the hydroxyl groups of oroxylin A or baicalein, was found to significantly inhibit the productions of nitric oxide (NO) and prostaglandin E2 (…
Number of citations: 15 www.sciencedirect.com
DH Kim, CH Yun, MH Kim, CN Kumar, BH Yun… - Bioorganic & medicinal …, 2012 - Elsevier
The regulations of the NO and PGE 2 productions are research topics of interest in the field of anti-inflammatory drug development. In the present study, 5,6,7-trimethoxy- and 5,6,7-…
Number of citations: 23 www.sciencedirect.com
S Liao, H Deng, S Huang, J Yang, S Wang… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 5,6,7-trimethoxyflavone–6-chlorotacrine hybrids were designed, synthesized and evaluated as multifunctional agents for the treatment of Alzheimer’s disease (AD). The …
Number of citations: 26 www.sciencedirect.com
L Su, W Li, K Liu, Q Wang - Natural Product Research, 2022 - Taylor & Francis
A series of 5,6,7-trimethoxyflavones 1a-1g and their derivatives 2a-2g, 3a-3d, 4 and 5, including the natural products 5,6,7-trimethoxy-4’-hydroxyflavone (1a), 5,6,7,3’,4’ -…
Number of citations: 2 www.tandfonline.com
T Horie, M Tsukayama, H Kourai… - Journal of Medicinal …, 1986 - ACS Publications
OH easily converted into the diacetates 7a-k. The diacetates 7 were demethylated with anhydrous aluminum chloride in acetonitrile and subsequently hydrolyzed with hydrochloric acid …
Number of citations: 44 pubs.acs.org
LL Koh, AS Ng - Acta Crystallographica Section C: Crystal Structure …, 1993 - scripts.iucr.org
(IUCr) Structures of two flavonoids from Physalis minima, 5-methoxy-6,7-methylenedioxyflavone (I) and 5,6,7-trimethoxyflavone (II) Acta Crystallographica Section C Crystal Structure …
Number of citations: 13 scripts.iucr.org

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